![molecular formula C18H17F2NO3 B1244992 [3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B1244992.png)
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol: , also known as TH-237A, is a novel neuroprotective agent. It exhibits favorable permeation across the blood-brain barrier and has been investigated for its effectiveness in protecting neurons against several toxic stimuli. This compound has shown potential in reducing abnormal Tau in the brain and spinal cord, making it a promising candidate for therapeutic approaches to neurofibrillary pathology .
Méthodes De Préparation
The synthetic routes and reaction conditions for [3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol are not extensively detailed in the available literature. it is known that the compound is synthesized and purified to achieve a purity of over 98% . The industrial production methods likely involve standard organic synthesis techniques, followed by purification processes such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .
Applications De Recherche Scientifique
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study neuroprotective agents and their interactions with microtubules.
Biology: It has been shown to protect neurons from toxic stimuli such as β-amyloid peptides, staurosporine, thapsigargin, paraquat, and hydrogen peroxide
Medicine: It is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease
Industry: Its ability to cross the blood-brain barrier makes it a valuable compound for developing new drug delivery systems
Mécanisme D'action
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol exerts its effects by interacting with the microtubule network. It has been shown to bind to microtubules and promote tubulin assembly, which is crucial for maintaining the structural integrity of neurons. This interaction helps protect neurons from toxic stimuli and reduces abnormal Tau in the brain and spinal cord . The molecular targets and pathways involved include the microtubule-associated proteins and the signaling pathways that regulate neuronal survival and function .
Comparaison Avec Des Composés Similaires
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is unique in its ability to cross the blood-brain barrier and protect neurons from a wide range of toxic stimuli. Similar compounds include:
Propriétés
Formule moléculaire |
C18H17F2NO3 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2 |
Clé InChI |
AEZQGSQEXPUADE-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO |
Synonymes |
GS 164 GS-164 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)
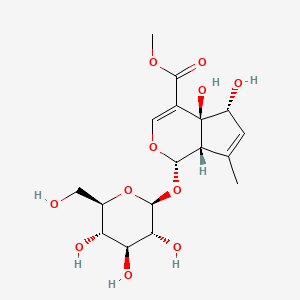

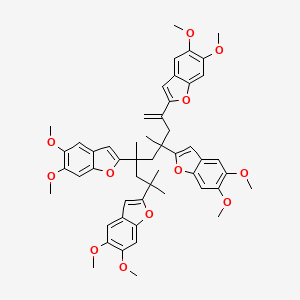

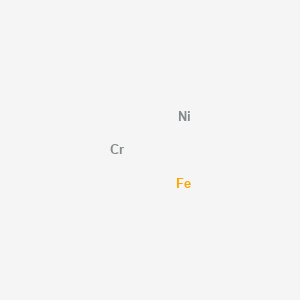
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)

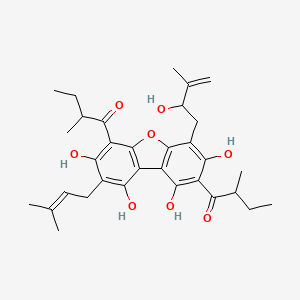
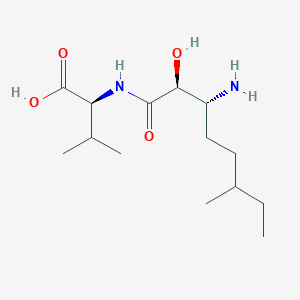
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
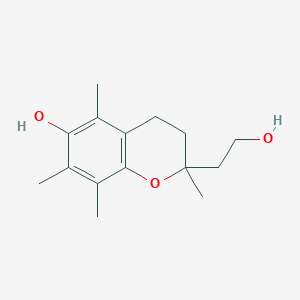
![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)

